molecular formula C22H21ClN4O5S2 B2720562 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 1321861-61-3

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No.: B2720562
CAS No.: 1321861-61-3
M. Wt: 521
InChI Key: DAAZEVUHWJPCGL-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex benzothiazole derivative featuring a fused dioxino-benzothiazole core, a dimethylaminoethyl substituent, and a 5-nitrobenzothiophene carboxamide moiety. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2.ClH/c1-24(2)5-6-25(21(27)20-10-13-9-14(26(28)29)3-4-18(13)32-20)22-23-15-11-16-17(12-19(15)33-22)31-8-7-30-16;/h3-4,9-12H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZEVUHWJPCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the core benzo[b]thiophene structure, followed by the introduction of the nitro group and subsequent functionalization to attach the dioxino and thiazolyl moieties. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole are known to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that modifications to the benzothiazole core can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Compounds related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide have demonstrated anti-inflammatory properties. In animal models, these compounds significantly reduce inflammation and pain, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Similar benzothiazole derivatives have been evaluated for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics .

Case Studies

Several studies have documented the biological activity and synthesis of related compounds:

  • A study published in Scientific Reports highlighted the analgesic and anti-inflammatory properties of benzothiazole derivatives in carrageenan-induced inflammation models .
  • Another investigation in Molecules focused on the synthesis of similar dioxin-containing compounds and their evaluation for anticancer activity against human cancer cell lines .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula : Likely analogous to compounds in and (e.g., C₂₃H₂₃ClN₄O₅S for a related derivative in ).
  • Core Heterocycles: Benzothiazole fused with dioxane (dioxino[2,3-f][1,3]benzothiazole) and benzothiophene.

Comparison with Structural Analogs

Structural and Physicochemical Differences

Table 1: Structural Comparison with Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred/Reported)
Target Compound Likely C₂₄H₂₄ClN₅O₅S² ~550–560* 5-Nitrobenzothiophene carboxamide, dimethylaminoethyl, dioxino-benzothiazole Antimicrobial, anticonvulsant potential
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride () C₁₇H₂₂ClN₃O₃S 400.89 Acetamide (no nitro/benzothiophene) Unreported; likely CNS-modulatory
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide hydrochloride () C₂₃H₂₃ClN₄O₅S 502.97 Isoindole-dione acetamide (electron-deficient) Unreported; potential enzyme inhibition

*Estimated based on structural similarity to and .

Key Observations :

  • The hydrochloride salt in all three compounds improves aqueous solubility, critical for bioavailability .
  • The dioxino-benzothiazole core is conserved across analogs, suggesting shared pharmacokinetic profiles (e.g., metabolic stability).

Functional Group Impact on Activity

Nitro Group vs. Other Substituents

  • Nitro Group (Target Compound) : Likely contributes to antimicrobial activity by disrupting microbial redox systems, as seen in nitro-containing antifungals (e.g., inhibition rates of 60.53% against Fusarium oxysporum in ) .
  • Isoindole-dione () : The electron-deficient isoindole-dione may mimic coenzyme binding sites, suggesting enzyme inhibition (e.g., pteridine reductase-1 in ) .
  • Simple Acetamide () : Lacking nitro or bulky groups, this compound may exhibit CNS activity, akin to riluzole’s anticonvulsant effects () .

Benzothiophene vs. Benzothiazole Variations

  • Benzothiophene Carboxamide (Target) : The planar benzothiophene may enhance π-π stacking with microbial or tumor cell targets, similar to diarylimidazo-benzothiazoles in .
  • Benzothiazole-β-Amino Acid Esters (): Chiral centers in these derivatives improve enantioselectivity and antifungal potency, a feature absent in the target compound .

Critical Insights :

  • The target compound’s nitro group may confer broader antimicrobial activity compared to non-nitro analogs but could reduce CNS penetration due to increased polarity.
  • Fused dioxino-benzothiazole systems (common in , and target) may enhance metabolic stability over simpler benzothiazoles .

Recommendations :

  • Explore nitro group removal/retention to isolate its role in activity.
  • Compare hydrochloride salt efficacy with freebase or alternative salts.

Biological Activity

The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride represents a novel class of benzothiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic pathway often includes the formation of the dioxin ring and subsequent substitution reactions to introduce the nitro and dimethylamino groups.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain benzothiazole derivatives displayed strong antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against various strains .

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer potential. The compound has been tested against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. Results indicated that it exhibits cytotoxic effects with IC50 values in the micromolar range, suggesting its potential as an anticancer agent . The structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole ring significantly influence its potency.

Anti-inflammatory and Antioxidant Properties

Research has highlighted the anti-inflammatory effects of benzothiazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases. Additionally, its antioxidant properties may contribute to cellular protection against oxidative stress .

Research Findings and Case Studies

A selection of relevant studies is summarized below:

Study Findings Reference
Desmukh et al.Evaluated antimicrobial activity against various bacteria; compounds showed significant inhibition.
MDPI StudyInvestigated anticancer activity against multiple cell lines; reported IC50 values indicating good efficacy.
PMC ArticleDiscussed synthesis and biological importance; noted antibacterial and antifungal activities with low MICs.

Case Study: Anticancer Activity

In a specific case study involving human chronic myelogenous leukemia (CML) cells, the compound demonstrated over 90% growth inhibition at certain concentrations. This suggests a promising role in cancer therapeutics, particularly for hematological malignancies .

Q & A

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict feasible synthetic routes and transition states. Computational tools like Gaussian or ORCA enable researchers to simulate reaction mechanisms, identify energy barriers, and prioritize pathways with higher yields. For example, ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent choice, catalyst loading) to reduce trial-and-error inefficiencies . Virtual screening of reaction parameters (temperature, pH) via software like COMSOL Multiphysics further refines synthetic protocols .

Q. What experimental design strategies are effective for characterizing this compound’s stability and reactivity?

Methodological Answer: Statistical Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, systematically assess variables affecting stability (e.g., light, humidity) and reactivity (e.g., nucleophilic/electrophilic sites). For instance, fractional factorial designs minimize experiments while evaluating interactions between degradation factors (temperature, pH). Accelerated stability studies under controlled conditions (ICH guidelines) combined with HPLC or mass spectrometry monitoring provide kinetic data for shelf-life predictions .

Q. How should researchers approach spectroscopic and chromatographic data validation for structural confirmation?

Methodological Answer: Cross-validate NMR, IR, and LC-MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve stereochemical conflicts. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. Automated data analysis tools (e.g., MestReNova) enhance reproducibility by standardizing spectral interpretation workflows .

Advanced Research Questions

Q. How can contradictory data in mechanistic studies (e.g., kinetic vs. thermodynamic control) be resolved?

Methodological Answer: Employ multiscale modeling to reconcile discrepancies. For example, microkinetic models integrating DFT-derived activation energies with experimental rate data can clarify dominant pathways. Bayesian statistical analysis quantifies uncertainties in conflicting datasets, while in situ spectroscopic techniques (e.g., Raman or FTIR) monitor intermediate species in real time to validate hypotheses .

Q. What advanced computational strategies improve predictions of this compound’s physicochemical properties (e.g., solubility, partition coefficients)?

Methodological Answer: Machine learning (ML) models trained on datasets of structurally similar benzothiazoles/benzothiophenes predict logP, pKa, and solubility. Tools like COSMO-RS simulate solvation effects in diverse solvents. Molecular dynamics (MD) simulations assess membrane permeability for biological applications. Validate predictions with experimental measurements (e.g., shake-flask method for logP) to refine ML algorithms iteratively .

Q. How can researchers design robust protocols for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock, Schrödinger) identifies potential binding sites, guided by crystallographic data of homologous targets. For in vitro assays, apply factorial DoE to optimize buffer conditions, reducing false positives/negatives. High-content screening (HCS) with fluorescence-based reporters enables multiplexed analysis of cellular responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.